3-(Methoxymethyl)-4-methylpyrrolidine hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of such a compound would likely involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques could provide information about the types of bonds in the molecule, the functional groups present, and the overall molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Enantioselective Synthesis and Natural Product Total Synthesis
A notable application of pyrrolidine derivatives involves the enantioselective synthesis of protected nitrocyclohexitols, leading to the total synthesis of natural products like (+)-pancratistatin. This process is facilitated by the use of 2-Methoxymethylpyrrolidine, among other proline derivatives, to control the enantioselective annulation of β-(hetero)aryl-α-nitro-α,β-enals with commercial 2,2-dimethyl-1,3-dioxan-5-one. This methodology has been instrumental in developing antitumoral agents and converting racemic routes into enantioselective ones, showcasing the compound's utility in complex organic syntheses (Fernando Cagide-Fagín et al., 2012).
Corrosion Inhibition
Research on α-aminophosphonates, structurally related to 3-(Methoxymethyl)-4-methylpyrrolidine, has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, a common issue in industrial pickling processes. These inhibitors, studied through both experimental and theoretical methods, show high efficiency in protecting metal surfaces from corrosion. This highlights the potential of pyrrolidine derivatives in developing new, more effective corrosion inhibitors for industrial applications (N. Gupta et al., 2017).
Controlled Release Pharmaceutical Applications
In the pharmaceutical industry, 3D printing technologies utilizing hydroxypropyl methylcellulose and poly(acrylic acid) have been employed to produce viable tablets for controlled drug release. This innovative approach allows for the customization of drug release profiles, potentially revolutionizing how medications are formulated and administered. The research demonstrates the feasibility of using 3D printing for the production of pharmaceutical tablets that meet regulatory standards, indicating a promising application of pyrrolidine derivatives in medicine formulation (S. Khaled et al., 2014).
Catalysis and Biomimetic Applications
Studies have also explored the use of biomimetic ferric complexes in catalytic oxofunctionalizations of hydrocarbons, demonstrating the detection of reactive iron–oxygen intermediates at very low temperatures. These findings are crucial for understanding the mechanisms of bioinspired catalysis and could lead to the development of more efficient and selective catalytic processes in organic synthesis and industrial applications (O. Lyakin et al., 2015).
Antimicrobial and Anti-corrosive Material Synthesis
Research into Schiff bases, which are chemically related to 3-(Methoxymethyl)-4-methylpyrrolidine, has highlighted their synthesis and characterization as well as their significant potential as inhibitors for mild steel corrosion in acidic media. Such compounds not only offer protection against corrosion but also exhibit antimicrobial properties, making them valuable in the development of coatings and materials for healthcare and industrial applications (A. Pandey et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(methoxymethyl)-4-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-8-4-7(6)5-9-2;/h6-8H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDOVGMXVUSCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1COC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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